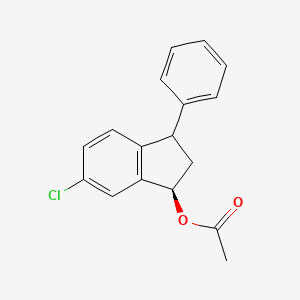
5-氯-3-(3,5-二氯苯基)苯甲酸
描述
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.56 .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.科学研究应用
环境影响和降解
黑曲霉对苯氧乙酸和苯甲酸的氯代衍生物降解的研究突出了这些化合物在自然环境中由于对微生物攻击的抵抗力而持久存在。该研究表明某些真菌可以降解氯代芳烃,为受污染水和土壤的生物修复提供了途径 (Shailubhai 等人,1983 年)。
光催化在水净化中的应用
Matthews(1990 年)研究了使用二氧化钛在紫外光下光催化降解有机污染物,包括氯酚。这项研究与含有氯代苯甲酸的水的净化有关,突出了一种将这些污染物矿化为无害副产物的方法 (Matthews,1990 年)。
抗菌性能
一项关于源自氯代苯甲酸的新型硫脲的抗菌活性的研究显示了对一系列病原体的特异性活性。这表明这些化合物在开发抗菌剂中的潜在应用,特别是用于治疗多重耐药感染 (Limban 等人,2008 年)。
先进材料和化学
由氯代苯甲酸合成和表征 1,8-、1,6-和 3,6-二氯-9H-噻吨-9-酮提供了对在有机电子学或合成化学中作为中间体的潜在应用的新材料的见解 (Okabayashi 等人,1991 年)。
毒性和环境风险
一项关于氯化消毒过程中二苯甲酮衍生物的转化和毒性的研究揭示了有毒副产物的形成,包括氯代苯甲酸。这项工作强调了在水处理中仔细管理氯化过程以最大程度降低生态风险的必要性 (Liu 等人,2016 年)。
缓蚀
将噻唑衍生物作为酸性溶液中钢的缓蚀剂的研究确定了具有 3,5-二氯苯基基团的化合物显示出高效率。这表明氯代苯甲酸在保护工业材料免受腐蚀方面的潜在应用 (Yadav 等人,2015 年)。
生化分析
Biochemical Properties
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to gradual changes in cellular responses, including alterations in gene expression and metabolic activity . Additionally, the stability of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of transporters and other proteins involved in the transport and distribution of metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZTDFGSQRMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691290 | |
| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-46-8 | |
| Record name | 3',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



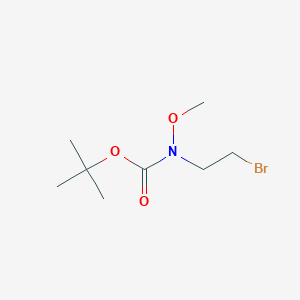
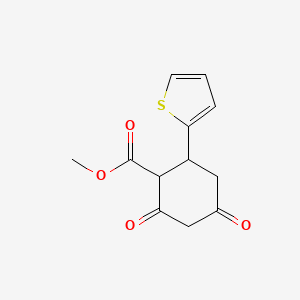
amine](/img/structure/B1487612.png)
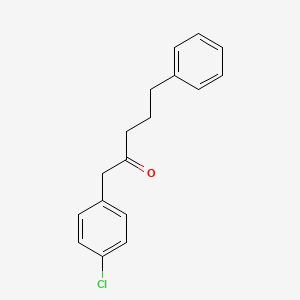
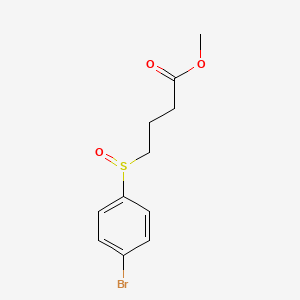
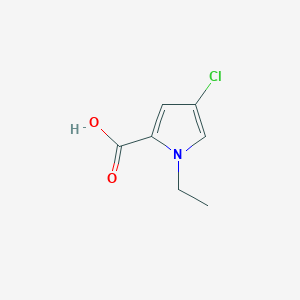


![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)

